![molecular formula C10H10BrF3N2 B4980989 2-(2,2,2-trifluoroethyl)-1-isoindolinimine hydrobromide](/img/structure/B4980989.png)
2-(2,2,2-trifluoroethyl)-1-isoindolinimine hydrobromide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves innovative methods such as copper(I) reagent-promoted hydroxytrifluoromethylation of enamides, leading to the formation of substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-one without the need for base and ligands in air atmosphere at 25 °C (Wang, Shi, & Zeng, 2018). Additionally, diastereoselective synthesis of 1,3-disubstituted isoindolines through Bronsted acid catalysis highlights the efficiency and selectivity in creating complex molecular structures (Tao & Gilbertson, 2018).
Molecular Structure Analysis
The molecular structure and supramolecular properties of N,N'-disubstituted iminoisoindolines were elucidated through synthesis, spectroscopy, X-ray structure, Hirshfeld surface analyses, and DFT calculations, revealing detailed insights into the geometry and electronic structure of these compounds (Bitzer et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds are characterized by their versatility and efficiency. For instance, the CuBr-catalyzed hydroxytrifluoromethylation reaction indicates a preference for attack at a double bond rather than aryl in the reaction process, demonstrating the chemical behavior of trifluoromethyl radicals (Wang, Shi, & Zeng, 2018).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystal structure, play a crucial role in their application and functionality. The crystal structure of 1,3-bis(N-benzyl-2'-pyridylimino)isoindolin bromide monohydrate solvate provides insight into the arrangement and interactions within the crystal lattice, influencing the physical characteristics of these compounds (Kripli et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the behavior of these compounds under different conditions. For example, the efficient synthesis of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones through Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization demonstrates the chemical versatility and potential for generating diverse molecular architectures (Yu et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that trifluoroethanol, a compound with a similar trifluoroethyl group, has been shown to interact with proteins such as alcohol dehydrogenase 1c and gtpase hras .
Mode of Action
The trifluoroethyl group is known to have a strong inductive effect, which can influence the compound’s interaction with its targets .
Biochemical Pathways
The presence of fluorine in organic molecules often provides advantageous properties to the molecules, as fluorinated functional groups can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .
Result of Action
The introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance has been reported .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2.BrH/c11-10(12,13)6-15-5-7-3-1-2-4-8(7)9(15)14;/h1-4,14H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZRZRBRUMXXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1CC(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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